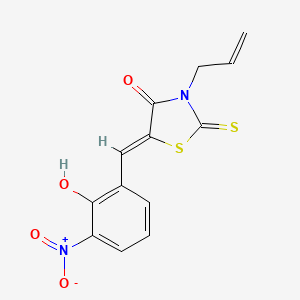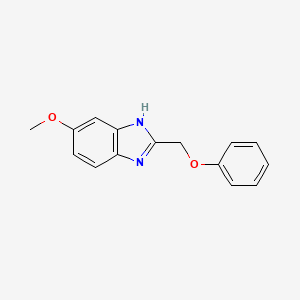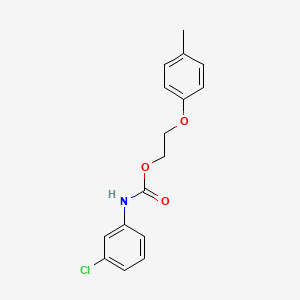
3-allyl-5-(2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-allyl-5-(2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, commonly known as thiosemicarbazone, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Thiosemicarbazone has been found to exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.
Mecanismo De Acción
The exact mechanism of action of thiosemicarbazone is not fully understood. However, it is believed that thiosemicarbazone exerts its biological activities by inhibiting various enzymes and proteins involved in cellular processes.
Biochemical and physiological effects:
Thiosemicarbazone has been found to exhibit various biochemical and physiological effects, including:
Inhibition of DNA synthesis: Thiosemicarbazone has been found to inhibit DNA synthesis in cancer cells, leading to cell cycle arrest and apoptosis.
Inhibition of viral replication: Thiosemicarbazone has been found to inhibit viral replication by interfering with viral enzymes and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thiosemicarbazone has several advantages for lab experiments, including:
Potent biological activities: Thiosemicarbazone exhibits potent biological activities, making it an ideal compound for studying various cellular processes.
Low toxicity: Thiosemicarbazone has been found to have low toxicity, making it safe for use in lab experiments.
However, there are also some limitations for lab experiments with thiosemicarbazone, including:
Limited solubility: Thiosemicarbazone has limited solubility in water, which can make it difficult to work with in lab experiments.
Instability: Thiosemicarbazone is unstable in acidic and basic conditions, which can limit its use in certain lab experiments.
Direcciones Futuras
Thiosemicarbazone has several potential future directions for scientific research, including:
Development of new antiviral drugs: Thiosemicarbazone has shown promising results as an antiviral drug, and further research could lead to the development of new antiviral drugs.
Development of new anticancer drugs: Thiosemicarbazone has shown promising results as an anticancer drug, and further research could lead to the development of new anticancer drugs.
Development of new antimicrobial drugs: Thiosemicarbazone has shown promising results as an antimicrobial drug, and further research could lead to the development of new antimicrobial drugs.
Conclusion:
In conclusion, thiosemicarbazone is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Thiosemicarbazone exhibits potent biological activities, including antiviral, anticancer, and antimicrobial properties. Thiosemicarbazone has several advantages for lab experiments, including low toxicity, but also has some limitations, including limited solubility and instability. Thiosemicarbazone has several potential future directions for scientific research, including the development of new antiviral, anticancer, and antimicrobial drugs.
Métodos De Síntesis
Thiosemicarbazone can be synthesized by reacting thiosemicarbazide with various aldehydes or ketones. The reaction typically takes place in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Thiosemicarbazone has been extensively studied for its potential applications in various fields of scientific research. Some of the notable applications of thiosemicarbazone are as follows:
Antiviral activity: Thiosemicarbazone has been found to exhibit potent antiviral activity against a wide range of viruses, including HIV, influenza, and herpes simplex virus.
Anticancer activity: Thiosemicarbazone has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer.
Antimicrobial activity: Thiosemicarbazone has been found to exhibit potent antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
Propiedades
IUPAC Name |
(5Z)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4S2/c1-2-6-14-12(17)10(21-13(14)20)7-8-4-3-5-9(11(8)16)15(18)19/h2-5,7,16H,1,6H2/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVNIERPTKVKGH-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=C(C(=CC=C2)[N+](=O)[O-])O)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=C(C(=CC=C2)[N+](=O)[O-])O)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-chloro-4-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5122009.png)
![N,N-diethyl-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5122010.png)

![5-chloro-N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5122029.png)
![1-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5122040.png)
![N-[1-methyl-2-(2-pyridinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5122046.png)




![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5122078.png)
![1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate](/img/structure/B5122082.png)